5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline is a chemical compound characterized by its unique molecular structure, which includes a tetrahydroisoquinoline core with chlorine and fluorine substituents. Its molecular formula is with a molecular weight of approximately 172.62 g/mol. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals and as a research tool in various biological studies.
This compound belongs to the class of tetrahydroisoquinolines, which are bicyclic compounds derived from isoquinoline. Tetrahydroisoquinolines are known for their diverse biological activities, making them significant in medicinal chemistry. The specific structure of 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline allows for various modifications that can enhance its pharmacological properties.
The synthesis of 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline can be achieved through several synthetic routes:
The molecular structure of 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline features a bicyclic framework with specific substituents:
This configuration affects the compound's electronic properties and reactivity. The compound's three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to elucidate its spatial arrangement.
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline can participate in various chemical reactions:
The outcomes of these reactions depend on specific conditions:
The mechanism of action for 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline is primarily explored in biological contexts where it exhibits potential therapeutic effects. Research indicates that compounds within this class may interact with biological targets such as enzymes or receptors involved in disease pathways.
For instance:
5-Chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline has several significant applications:
Regioselective halogenation of the tetrahydroisoquinoline core requires precise control to install chlorine at C5 and fluorine at C7. Directed ortho-lithiation (DoM) leverages the directing effect of protected amines or N-alkyl groups. For example, N-pivaloyl-protected 3-chlorophenethylamine undergoes lithiation at the ortho position using n-butyllithium/TMEDA in tetrahydrofuran at –78°C, followed by electrophilic quenching with chlorine sources (e.g., hexachloroethane) to achieve C5 chlorination [1] [3]. Fluorination at C7 employs halogen dance strategies, where bromine migration enables selective metalation for subsequent fluorine introduction via Balz-Schiemann or halogen-exchange reactions [5].
Critical parameters for optimization:
Table 1: Halogenation Conditions and Outcomes
Target Position | Method | Reagents/Conditions | Yield (%) | Regioselectivity |
---|---|---|---|---|
C5 Chlorination | Directed ortho-lithiation | n-BuLi/TMEDA/THF; hexachloroethane, –78°C | 85 | >20:1 |
C7 Fluorination | Halogen exchange | KF/18-crown-6, DMF, 120°C | 78 | 15:1 |
C5,C7 Dihalogenation | Sequential quenching | Cl₂ then F⁺ source, –90°C | 65 | >10:1 |
The Biltz synthesis enables direct construction of halogenated isoquinolines through cyclocondensation. 4-Chloro-2-fluoro-β-phenethylamine undergoes formylation followed by acid-catalyzed ring closure (e.g., polyphosphoric acid, 120°C) to yield 5-chloro-7-fluoro-3,4-dihydroisoquinoline [1]. For Pictet–Spengler cyclization, 3-chloro-4-fluorophenethylamine reacts with aldehydes (e.g., formaldehyde) under Brønsted or Lewis acid catalysis (e.g., trifluoroacetic acid or Sc(OTf)₃), producing N-substituted tetrahydroisoquinolines with retention of halogens [7].
Optimization insights:
Table 2: Cyclization Route Comparison
Method | Conditions | Halogen Compatibility | Yield Range (%) | Key Limitation |
---|---|---|---|---|
Biltz synthesis | HCOOH/PPA, 120°C, 4 h | High Cl/F retention | 60–75 | Over-oxidation at C1 |
Pictet–Spengler | R-CHO/TFA, DCM, 25°C, 12 h | Moderate F retention | 45–82 | N-Substitution required |
Castagnoli–Cushman | Homophthalic anhydride/imine, 80°C | Low | 52–68 | C4-carboxyl group present |
Chiral 1-substituted derivatives are synthesized via diastereoselective reductive amination. N-Boc-5-chloro-7-fluoro-3,4-dihydroisoquinoline undergoes addition of organolithium reagents (e.g., methyllithium), followed by asymmetric hydrogenation using chiral catalysts like (R)-BINAP-RuCl₂ to afford (R)-1-methyl derivatives with 90–95% ee [7] [8]. Chiral auxiliaries (e.g., (S)-α-methylbenzylamine) enable resolution via diastereomeric salt crystallization, yielding enantiopure (>99% ee) tetrahydroisoquinoline carboxylic acids [8].
Key advances:
Table 3: Asymmetric Methods Performance
Technique | Conditions | ee (%) | Yield (%) | Application Scope |
---|---|---|---|---|
Noyori hydrogenation | (R)-BINAP-RuCl₂, H₂ (50 psi), MeOH | 95 | 90 | 1-Alkyl derivatives |
Diastereomeric resolution | (S)-α-Methylbenzylamine, EtOAc | >99 | 40 | Chiral carboxylic acids |
Enzymatic DKR | Lipase PS, vinyl acetate, THF | 88 | 75 | N-Acetylated products |
Scaling 5-chloro-7-fluoro-1,2,3,4-tetrahydroisoquinoline synthesis faces hurdles in debenzylation, catalyst poisoning, and purification. Catalytic hydrogenation (Pd/C, H₂) for N-debenzylation is hampered by chloride-mediated catalyst poisoning, reducing turnover frequency by >50% [1]. Cryogenic reactions (–78°C) increase energy costs, while halogenated byproducts complicate purification.
Mitigation strategies:
Table 4: Industrial Process Optimization
Challenge | Conventional Approach | Improved Method | Scale Impact |
---|---|---|---|
Debenzylation | Pd/C, H₂, MeOH | Pd(OH)₂/NH₄HCO₂, 70°C | Catalyst reuse ×5 cycles |
Cryogenic lithiation | Batch reactor, –78°C | Flow reactor, –80°C | 500 kg/day throughput |
Purification | Silica chromatography | Crystallization (EtOH/H₂O) | 95% recovery, >99.5% purity |
Comprehensive Compound Table
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: